

Technical Support Center: Understanding BMS-986142

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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

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Disclaimer: The compound "**BMS-986143**" referenced in the initial request does not appear in publicly available scientific literature or clinical trial databases. The following information pertains to BMS-986142, an oral, reversible Bruton's tyrosine kinase (BTK) inhibitor, which is likely the intended subject of inquiry.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-986142.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-986142?

A1: BMS-986142 is a potent and highly selective reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, BMS-986142 is expected to modulate B-cell and non-B-cell mediated autoimmunity, making it a potential therapeutic for autoimmune diseases like rheumatoid arthritis.[2] Unlike some B-cell targeting therapies, BMS-986142 inhibits antigen-dependent B-cell signaling without causing B-cell depletion.[2]

Q2: What are the known off-target effects of BMS-986142?

A2: While BMS-986142 is designed to be a highly selective BTK inhibitor, like all kinase inhibitors, it has the potential for off-target activity. Based on preclinical data, BMS-986142 also shows inhibitory activity against a panel of other kinases, though at higher concentrations than for BTK. The clinical significance of these off-target inhibitions is an area of ongoing investigation.

It is important to note that some adverse events observed in clinical trials may be a result of either on-target BTK inhibition in unintended tissues or off-target kinase inhibition. For example, the first-generation BTK inhibitor ibrutinib is known to have off-target effects on kinases like CSK, which have been linked to adverse events such as atrial fibrillation.[3] While BMS-986142 is a second-generation inhibitor with improved selectivity, careful monitoring for unexpected effects in experimental systems is recommended.

Q3: What adverse events have been observed in clinical trials of BMS-986142?

A3: In a Phase 1 study involving healthy participants, BMS-986142 was generally well tolerated.[2][4] The most common adverse events were mild (grade 1).[2] In a Phase 2 study in patients with rheumatoid arthritis, some patients experienced elevated liver enzymes, particularly at the 350 mg dose, which led to the discontinuation of that dose arm.[5]

Quantitative Summary of Adverse Events (Phase 1, Single Ascending Dose)[2]

Adverse Event	Placebo (N=12)	BMS-986142 (N=36)	Severity
Any AE	2 (16.7%)	8 (22.2%)	Grade 1-2
Syncope	1	0	Grade 2
Headache	0	1	Grade 2

Q4: How can I assess the potential for off-target effects in my in vitro experiments?

A4: To investigate potential off-target effects of BMS-986142 in your cellular models, a systematic approach is recommended. This can involve a combination of targeted and broader screening methods.

Troubleshooting Guides

Problem: Unexpected cellular phenotype observed after BMS-986142 treatment.

Possible Cause: This could be due to an off-target effect of BMS-986142 or a previously uncharacterized role of BTK in your specific cell type.

Troubleshooting Steps:

- **Confirm On-Target BTK Inhibition:** Before investigating off-target effects, it is crucial to confirm that BTK is being effectively inhibited in your experimental system.
- **Dose-Response Analysis:** Perform a dose-response experiment with BMS-986142 to determine if the observed phenotype is dose-dependent. A steep dose-response curve may suggest a specific target, while a shallow curve could indicate multiple off-targets.
- **Kinome Profiling:** If available, utilize a kinome profiling service to screen BMS-986142 against a broad panel of kinases at the concentrations used in your experiments. This can help identify potential off-target kinases.
- **Rescue Experiments:** If a potential off-target kinase is identified, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using a more selective inhibitor for that kinase in parallel with BMS-986142.
- **Use a Structurally Unrelated BTK Inhibitor:** Compare the phenotype induced by BMS-986142 with that of a structurally different BTK inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (Tyr223) to Confirm On-Target Inhibition

This protocol describes how to measure the phosphorylation of BTK at tyrosine 223, a key marker of BTK activation, to confirm its inhibition by BMS-986142.

Materials:

- Cell line of interest (e.g., Ramos B-cells)
- BMS-986142

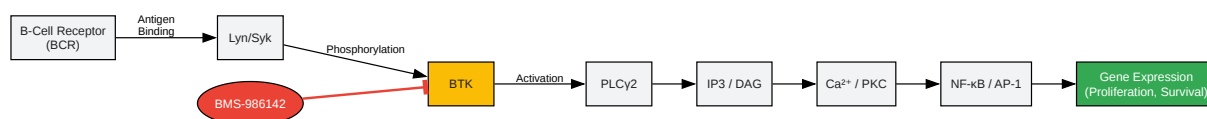
- B-cell receptor (BCR) stimulus (e.g., anti-IgM antibody)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Protein electrophoresis and Western blotting equipment

Procedure:

- Cell Treatment: Plate cells and starve overnight in serum-free media. Pre-treat cells with a dose range of BMS-986142 or vehicle control for 1-2 hours.
- BCR Stimulation: Stimulate the cells with anti-IgM antibody for the recommended time (e.g., 10 minutes).
- Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.

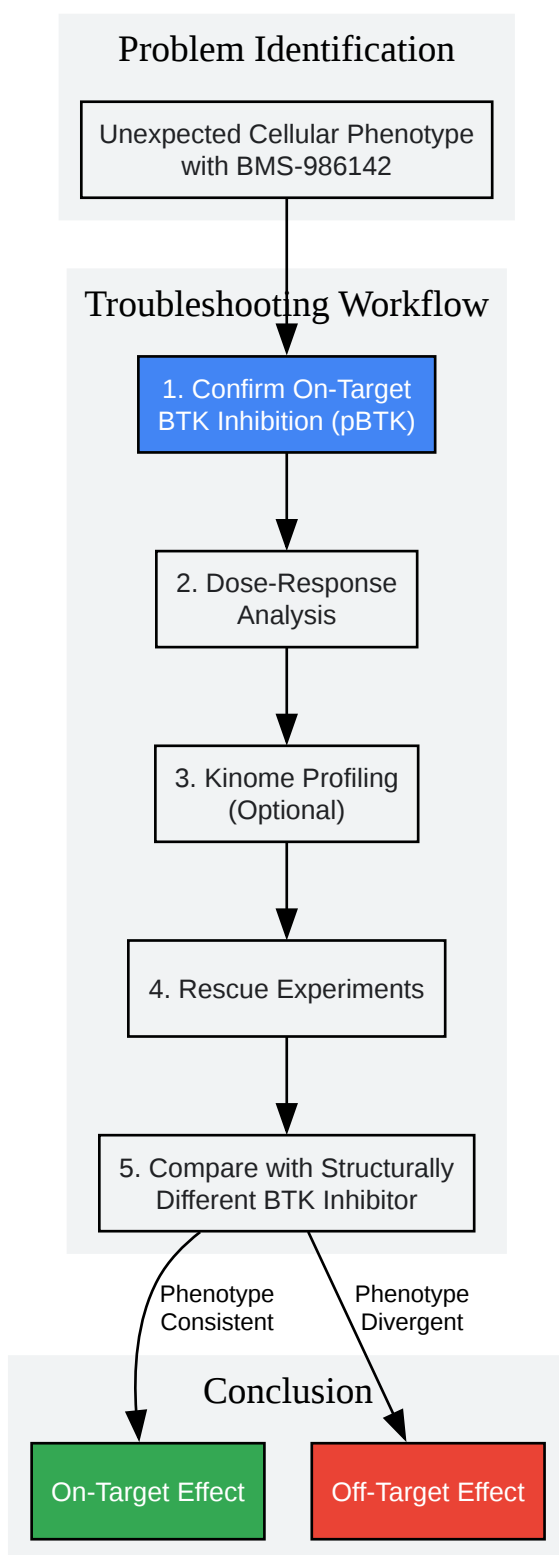
- Stripping and Re-probing: Strip the membrane and re-probe with an anti-total BTK antibody to confirm equal protein loading.

Visualizations



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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.



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Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes observed with BMS-986142.

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